molecular formula C27H30O5 B1352660 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose CAS No. 94189-64-7

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Cat. No. B1352660
CAS RN: 94189-64-7
M. Wt: 434.5 g/mol
InChI Key: PDGHLARNGSMEJE-MTZHAQACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a chemical compound with the molecular formula C27H30O5 . It has a molecular weight of 434.52 g/mol . The compound is used in various applications and is available from several chemical suppliers .


Synthesis Analysis

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose involves the condensation of glycosyl fluorides of 2,3,4-tri-O-benzyl-D-fucopyranose and the 3-deoxy and 4-deoxy O-benzylated derivatives of D-galactopyranose with methyl 2,3,6-tri-O-benzyl-beta-D-galactopyranoside . After deprotection, the 6’-deoxy, 3’-deoxy, and 4’-deoxy derivatives are obtained .


Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose can be analyzed using various computational methods . The InChIKey for the compound is PDGHLARNGSMEJE-MTZHAQACSA-N .


Chemical Reactions Analysis

The glycosyl chlorides of the 3-O-methyl and 4-deoxy-4-fluoro O-benzylated derivatives of D-galactopyranose and 2,3,4,6-tetra-O-benzyl-D-glucopyranose were condensed with methyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside to give, after deprotection, the 3’-O-methyl, 4’-deoxy-4’-fluoro, and 4’-epi derivatives, respectively, of methyl beta-D-galabioside .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose include a molecular weight of 434.5 g/mol, an XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 10, an exact mass of 434.20932405 g/mol, and a monoisotopic mass of 434.20932405 g/mol .

Scientific Research Applications

Protecting Group in Carbohydrate Chemistry

The compound serves as a protective group in carbohydrate chemistry, facilitating the synthesis of complex sugars. For example, it has been used in the preparation of disaccharides suitable for conversion into trisaccharides or for oxidation to ketones and subsequent conversion into disaccharides containing an α-linked 2-amino-2-deoxy-sugar. This illustrates its role in enabling the synthesis of structurally complex carbohydrates for various biochemical applications (Gent & Gigg, 1975).

Synthesis of Oligosaccharides

This compound is pivotal in the synthesis of oligosaccharides, particularly those containing galactose residues. The ability to manipulate the hydroxy groups through protective group chemistry allows for the selective formation of bonds, crucial for constructing specific oligosaccharide structures. Such methodologies are foundational in the study of carbohydrates and their biological functions, providing tools for understanding the roles of specific sugar structures in biological processes (Gigg & Warren, 1974).

Molecular Conformation Studies

Research has also explored the calculated conformations of derivatives of this compound, contributing to our understanding of the structural aspects of sugar molecules. These studies are essential for elucidating the relationship between the structure of carbohydrates and their function, particularly in the context of molecular recognition and interaction mechanisms in biological systems (Kihlberg et al., 1989).

Synthesis of Complex Carbohydrate Structures

The compound has been employed in the chemical synthesis of complex carbohydrate structures, such as the desialylated human Cad-antigenic determinant. This illustrates its utility in synthesizing biologically relevant molecules, which can be used in various biomedical research applications, including vaccine development, drug delivery systems, and the study of cell-cell interactions (Catelani et al., 1986).

Future Directions

The future directions of research involving 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose could include further exploration of its synthesis and potential applications. For instance, the 2-hydroxyl group produced from the 1,2-anhydro sugar opens up a route to β-mannopyranosides .

properties

IUPAC Name

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHLARNGSMEJE-MTZHAQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 2
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 3
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 4
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 5
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 6
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Citations

For This Compound
10
Citations
S Koto, K Asami, M Hirooka, K Nagura… - Bulletin of the …, 1999 - journal.csj.jp
This report describes a simple synthesis of 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose. Glycosylation using this as well as 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-…
Number of citations: 31 www.journal.csj.jp
K Shinkiti, A Kazuyasu, H Motoko, N Kazuo… - Bulletin of the Chemical …, 1999 - cir.nii.ac.jp
This report describes a simple synthesis of 2-azido-3, 4, 6-tri-O-benzyl-2-deoxy-D-glucopyranose. Glycosylation using this as well as 2-azido-3, 4, 6-tri-O-benzyl-2-deoxy-D-…
Number of citations: 0 cir.nii.ac.jp
E Ayadi, S Czernecki, J **e - Carbohydrate Chemistry, 1996 - Taylor & Francis
2-Azido-3,4,6-tri-O-benzyl-2-deoxy-d-galacto, gluco and mannopyranoses (1, 2, 3) were oxidized with DMSO in the presence of acetic anhydride. From 1 and 2 the corresponding …
Number of citations: 19 www.tandfonline.com
S Manhas, MS Taylor - Carbohydrate research, 2018 - Elsevier
An N-methylpyridinium-4-boronic ester acts as a catalyst for dehydrative glycosidations of 2-deoxy sugar-derived hemiacetals. The catalytic protocol is tolerant of functionalized …
Number of citations: 13 www.sciencedirect.com
D Urban, T Skrydstrup, JM Beau - The Journal of Organic …, 1998 - ACS Publications
The samarium diiodide-promoted reduction of 2-deoxy-2-acetamidogalactosyl pyridyl sulfone α-5 with ketones or aldehydes under Barbier conditions led unexpectedly to the …
Number of citations: 86 pubs.acs.org
S Manhas - 2018 - search.proquest.com
The central theme of the research outlined in this thesis is to develop synthetic applications of organoboron compounds as catalysts or promoters. Chapter 1 emphasizes the physical …
Number of citations: 1 search.proquest.com
Y Niu, X Cao, XS Ye - Helvetica Chimica Acta, 2008 - Wiley Online Library
An efficient and facile synthesis of phytosphingosine and dihydrosphingosine derivatives is described with less steps and in improved overall yield (66–72%) starting from commercially …
Number of citations: 14 onlinelibrary.wiley.com
H Qin - 1997 - dalspace.library.dal.ca
films the text directly from the original or copy submitted. Thus, some Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the …
Number of citations: 3 dalspace.library.dal.ca
W Ye, CM Stevens, P Wen, CJ Simmons… - The Journal of organic …, 2020 - ACS Publications
C-Glycosylation reactions of glycosyl picolinates with allyltrimethylsilane or silyl enol ethers were developed. Picolinate as a chelation-assisted leaving group could be activated by Cu(…
Number of citations: 5 pubs.acs.org
PCB Page, Y Chan, J Liddle, MRJ Elsegood - Tetrahedron, 2014 - Elsevier
A new family of carbohydrate-based dihydroisoquinolinium salts has been prepared and tested for potential as asymmetric catalysts for the epoxidation of unfunctionalized alkene …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.